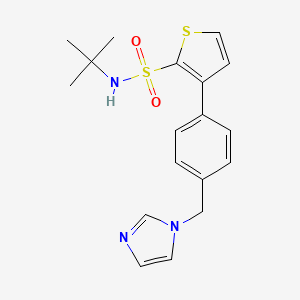

3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-[4-(imidazol-1-ylmethyl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S2/c1-18(2,3)20-25(22,23)17-16(8-11-24-17)15-6-4-14(5-7-15)12-21-10-9-19-13-21/h4-11,13,20H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJRXYSQLYPBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CS1)C2=CC=C(C=C2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Attachment to the Phenyl Group: The imidazole derivative is then alkylated with a benzyl halide to form the 4-((1H-imidazol-1-yl)methyl)phenyl intermediate.

Sulfonamide Formation: The thiophene-2-sulfonyl chloride is reacted with tert-butylamine to form the thiophene-2-sulfonamide.

Final Coupling: The phenyl-imidazole intermediate is coupled with the thiophene-2-sulfonamide under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group.

Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives or amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of thiophene sulfonamides can inhibit human farnesyltransferase, which is crucial for the post-translational modification of proteins involved in cell growth and survival .

Antimicrobial Properties

The compound shows promising antimicrobial activity. In vitro studies have reported that related thiourea derivatives possess antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these derivatives ranged from 40 to 50 µg/mL, indicating their potential as antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has been documented, with certain compounds demonstrating significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide could be explored for therapeutic applications in inflammatory diseases .

Case Studies

Future Research Directions

Further exploration into the pharmacokinetics and toxicity profiles of 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide is essential for its development as a therapeutic agent. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and specificity against targeted diseases.

Mechanism of Action

The mechanism of action of 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions, while the sulfonamide group might form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound and –3 analogs share a thiophene sulfonamide core, whereas –5 compounds feature benzamide or pyridinecarbothioamide backbones. These differences dictate divergent biological targets (e.g., AT2 receptors vs. antimicrobial/antiulcer activity) .

Synthetic Methodologies :

- Microwave-assisted synthesis (e.g., Compound 10, 19) reduces reaction times compared to conventional heating .

- Copper-catalyzed coupling (Compound 19) enables the introduction of trifluoromethyl groups, which may improve binding affinity .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Imidazole rings are susceptible to CYP450 oxidation, but steric shielding by tert-butyl may mitigate this issue .

Biological Activity

3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, an imidazole moiety, and a sulfonamide functional group, which are known to contribute to various pharmacological effects.

- Molecular Formula : C18H21N3O2S2

- Molecular Weight : 373.51 g/mol

- CAS Number : 477775-35-2

The biological activity of this compound can be attributed to its structural components:

- Imidazole Group : Known for its role in enzyme inhibition and interaction with biological receptors.

- Sulfonamide Moiety : Commonly associated with antibacterial and anti-inflammatory properties.

- Thiophene Ring : Contributes to the compound's ability to interact with biological targets through π-π stacking and hydrogen bonding.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide | S. aureus | 32 µg/mL |

| 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide | E. coli | 16 µg/mL |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro. In a comparative study, it was noted that similar sulfonamide derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for reducing inflammation .

| Compound | Cytokine Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| Sulfonamide Derivative A | TNF-α | 25 |

| Sulfonamide Derivative B | IL-6 | 30 |

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed cytotoxic effects against various cancer cell lines. For instance, derivatives containing the thiophene structure were tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range .

Case Studies

Several case studies have highlighted the efficacy of compounds related to 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide:

- Study on Antibacterial Efficacy : A comprehensive study reported the synthesis and evaluation of various sulfonamides, including this compound, revealing potent antibacterial properties against resistant strains .

- Inflammation Model : In animal models of inflammation, compounds similar to this sulfonamide demonstrated significant reduction in edema and inflammatory markers when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide?

- Methodology :

- Step 1 : Construct the thiophene-sulfonamide core via sulfonation of thiophene derivatives using chlorosulfonic acid, followed by reaction with tert-butylamine .

- Step 2 : Functionalize the phenyl group with a methyl-imidazole moiety. A common approach involves Friedel-Crafts alkylation or Mitsunobu reaction using 1H-imidazole and a benzyl halide precursor .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

- Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-sulfonation or imidazole dimerization). Lower yields (~21%) in similar syntheses suggest the need for iterative optimization .

Q. How should researchers characterize this compound using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Expect signals for tert-butyl protons (δ ~1.2–1.4 ppm), aromatic protons (δ ~6.8–8.0 ppm), and imidazole protons (δ ~7.2–9.0 ppm). Poor resolution in crowded regions (e.g., overlapping phenyl and thiophene signals) may require 2D NMR (COSY, HSQC) .

- ¹³C NMR : Confirm sulfonamide (δ ~120–130 ppm) and tert-butyl (δ ~28–30 ppm) carbons.

Q. Which solvents and catalysts are optimal for its synthesis?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance imidazole alkylation efficiency, while ethanol or butanol is suitable for condensation reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for Friedel-Crafts reactions or palladium catalysts for cross-coupling steps. Piperidine aids in imine formation during heterocyclic synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of thiophene sulfonamide derivatives targeting enzymes like BTK or SARS-CoV-2 protease?

- Methodology :

- BTK Inhibition : Replace the tert-butyl group with bulkier substituents (e.g., cycloheptyl) to enhance hydrophobic binding, as seen in BTK inhibitors like CGI-560 .

- Antiviral Activity : Test against SARS-CoV-2 Mpro using fluorescence resonance energy transfer (FRET) assays. Modulate the imidazole-methyl group to improve hydrogen bonding with catalytic dyad residues (e.g., His41/Cys145) .

- Data Interpretation : Compare IC₅₀ values across analogs to identify critical substituents. For example, electron-withdrawing groups on the phenyl ring may enhance enzyme affinity .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Side Reactions :

- Imidazole Dimerization : Occurs under prolonged heating. Mitigate by using excess alkylating agent and low temperatures (0–5°C) .

- Sulfonamide Hydrolysis : Avoid aqueous conditions at high pH. Use anhydrous solvents and inert atmospheres .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt Formation : Convert the sulfonamide to a sodium salt via reaction with NaOH .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the imidazole or tert-butyl moieties to enhance absorption .

- Formulation : Use cyclodextrin complexes or lipid-based nanoparticles to bypass low aqueous solubility .

Q. How can computational methods predict binding affinity to targets like BTK?

- Molecular Docking : Use AutoDock Vina to model interactions with BTK’s ATP-binding pocket (PDB: 6WIV). Prioritize poses with hydrogen bonds to Met477 and hydrophobic contacts with Leu408 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the sulfonamide-BTK complex. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Train models on datasets of BTK inhibitors (e.g., ibrutinib analogs) to correlate substituent properties (logP, polar surface area) with activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay Standardization : Use validated protocols (e.g., FRET for protease inhibition) and include positive controls (e.g., remdesivir for SARS-CoV-2) .

- Purity Verification : Re-characterize compounds via NMR and HRMS to rule out batch-specific impurities .

- Statistical Analysis : Apply meta-analysis tools to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.